molecular formula C16H19FN4O2S2 B2819711 2-ethyl-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 389072-33-7

2-ethyl-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B2819711
M. Wt: 382.47
InChI Key: GZRATVCVVBEBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C16H19FN4O2S2 and its molecular weight is 382.47. The purity is usually 95%.
BenchChem offers high-quality 2-ethyl-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research has been conducted on the synthesis of hybrid molecules containing thiadiazole moieties and investigating their biological activities. For instance, a study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of compounds containing thiadiazole nuclei and their antimicrobial, antilipase, and antiurease activities. The study found that some synthesized compounds possessed good to moderate antimicrobial activity against tested microorganisms, and select compounds exhibited antiurease and antilipase activities (Başoğlu et al., 2013).

Antimicrobial and Antibacterial Activities

Another study by Tumosienė et al. (2012) focused on synthesizing azole derivatives from propanehydrazide and evaluating their antibacterial activity. The research highlighted the synthesis of 1,3,4-oxadiazole derivatives and their effectiveness against Rhizobium radiobacter, indicating potential antibacterial applications (Tumosienė et al., 2012).

Noncovalent Interactions and Crystallographic Insights

A study by El-Emam et al. (2020) provided quantitative assessment of noncovalent interactions in N-substituted thiadiazole derivatives, offering insights from crystallographic and quantum theory analyses. The study found that these compounds exhibit significant noncovalent interactions, suggesting potential for various applications based on molecular recognition and binding properties (El-Emam et al., 2020).

properties

IUPAC Name

2-ethyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S2/c1-3-10(4-2)14(23)19-15-20-21-16(25-15)24-9-13(22)18-12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRATVCVVBEBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

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